molecular formula C12H18N2O B14319153 N~2~-Benzyl-N-propan-2-ylglycinamide CAS No. 108736-24-9

N~2~-Benzyl-N-propan-2-ylglycinamide

Cat. No.: B14319153
CAS No.: 108736-24-9
M. Wt: 206.28 g/mol
InChI Key: ORBWOXURWFWUQB-UHFFFAOYSA-N
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Description

N~2~-Benzyl-N-propan-2-ylglycinamide is an organic compound that features a benzyl group attached to the nitrogen atom of glycinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N-propan-2-ylglycinamide typically involves the reaction of benzylamine with isopropylglycine. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of N2-Benzyl-N-propan-2-ylglycinamide may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-N-propan-2-ylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N2-Benzyl-N-propan-2-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can affect various biochemical pathways and lead to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Benzyl-N-propan-2-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

108736-24-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(benzylamino)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H18N2O/c1-10(2)14-12(15)9-13-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

ORBWOXURWFWUQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNCC1=CC=CC=C1

Origin of Product

United States

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